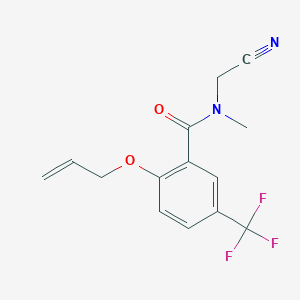

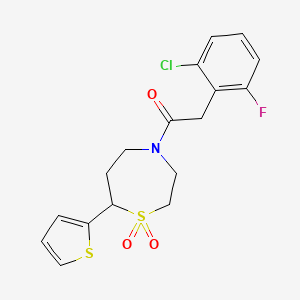

(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

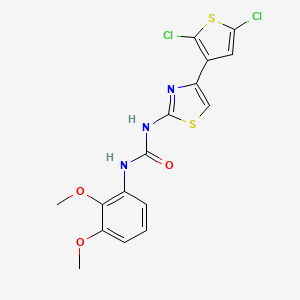

“(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a chemical compound that has been used in scientific research . It is related to other compounds such as “(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide” and "ULK 101" .

Synthesis Analysis

The synthesis of this compound involves the use of a precursor, "(4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone" . The precursor was synthesized with a total yield of 40% . Radiolabelling was performed using a halogen exchange reaction and the yield was 70% .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclopropyl group, a thiophen-2-yl group, and a piperidin-1-yl group . It also contains a fluorophenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of a halogen exchange reaction . This reaction was used in the radiosynthesis of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Antitubercular Properties : A study by Bisht et al. (2010) on the synthesis and optimization of antitubercular activities in a series of cyclopropyl methanones revealed significant activity against Mycobacterium tuberculosis. Compound 36, a related derivative, showed high efficacy in killing intracellular bacilli and was active against multi-drug-resistant strains, demonstrating oral activity in vivo against M. tuberculosis H37Rv (Bisht et al., 2010).

Neurological Applications : Research by Deseure et al. (2002) on 5-HT(1A) receptor agonists highlighted the compound F 13640's ability to attenuate mechanical allodynia in a rat model of trigeminal neuropathic pain. This suggests the potential for certain cyclopropyl methanone derivatives in treating neuropathic pain conditions (Deseure et al., 2002).

Imaging Applications

- Radiolabelling and Visualization of Receptors : A study on the synthesis, radiosynthesis, and in vivo evaluation of a compound for visualizing the 5-HT2A receptor with SPECT by Blanckaert et al. (2005) showcases the application of fluorophenyl derivatives in developing imaging agents for neuroreceptors. The compound demonstrated promising uptake in the mouse brain, indicating its potential for further evaluation in imaging studies (Blanckaert et al., 2005).

Antimicrobial Activity

- Antileukemic Activity : Vinaya et al. (2011) synthesized piperidine derivatives exhibiting antiproliferative activity against human leukemia cells, highlighting the therapeutic potential of these compounds in cancer research. The most active compound showed potent apoptotic induction, emphasizing the relevance of such derivatives in developing new anticancer agents (Vinaya et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNOS/c20-16-5-3-15(4-6-16)19(9-10-19)18(22)21-11-7-14(8-12-21)17-2-1-13-23-17/h1-6,13-14H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECGTYPRMDXZPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2651836.png)

![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)